3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
Description
Properties
IUPAC Name |
3-naphthalen-2-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)21-17(11-20-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITUTUPHAUUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587645 | |
| Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688801-18-5 | |
| Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Naphth-2-yl)quinoxaline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Starting Materials: 2-bromoquinoxaline-5-carboxylic acid and 2-naphthylboronic acid.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling reaction.
-
Cyclization Reaction:
Starting Materials: 2-naphthylamine and 1,2-dicarbonyl compounds.
Catalyst: Acidic or basic catalysts.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated to promote cyclization, forming the quinoxaline ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidation of the naphthyl group can lead to the formation of naphthoquinone derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere.
Products: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
-
Substitution:
Reagents: Halogenating agents such as N-bromosuccinimide (NBS).
Conditions: The reaction is carried out under mild conditions.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has highlighted the potential of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid in anticancer applications. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of critical cellular pathways involved in tumor growth. Studies have shown that quinoxaline derivatives can target multiple molecular pathways, including protein kinases and topoisomerase II, making them promising candidates for further development in cancer therapeutics .
Antibacterial Properties:
Quinoxaline derivatives, including this compound, have demonstrated significant antibacterial activity. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibacterial agents .
Biological Applications
Mechanism of Action:
The mechanism of action for this compound involves its ability to intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells. Additionally, it may inhibit key enzymes involved in bacterial metabolism, contributing to its antibacterial properties .
Case Studies:
Several studies have investigated the effectiveness of this compound against specific cancer types and bacterial infections. For instance, one study reported a minimum inhibitory concentration (MIC) for related quinoxaline derivatives against Mycobacterium tuberculosis, indicating moderate to strong activity levels . Another case study focused on the synthesis and evaluation of quinoxaline-based compounds for their antiproliferative effects against colorectal cancer cells, highlighting their potential as therapeutic agents .
Material Science Applications
Building Block for Synthesis:
In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structural features facilitate the development of novel materials with tailored electronic properties, which can be utilized in various applications including organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, it can inhibit bacterial enzymes, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 3-(naphthalen-2-yl)quinoxaline-5-carboxylic acid with its analogs:
Key Observations :
- Heterocyclic Substitution : Replacing naphthalene with thiophene (CAS: 904818-54-8) reduces molecular weight by ~15% and enhances solubility due to sulfur's polarizability .
- Simplified Backbone : Qx28, lacking the 3-position substituent, shows that the naphthalen-2-yl group in the target compound may enhance otoprotective efficacy compared to unsubstituted derivatives .
Biological Activity
3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a compound that belongs to the class of quinoxaline derivatives, known for their diverse biological activities. This article delves into its biological activity, focusing on its potential antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
- Molecular Formula: C19H12N2O2
- Molecular Weight: 300.31 g/mol
- Density: Approximately 1.353 g/cm³
- Boiling Point: 553.8ºC under standard atmospheric pressure
The compound features a quinoxaline core substituted with a naphthalene group and a carboxylic acid group, which contributes to its unique chemical reactivity and potential biological activities.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacterial strains.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Quinoxaline Sulfonamide Derivative | 20 mm | S. Aureus |
| Naphthalene Quinoxaline Sulfonamide Derivative | 18 mm | E. coli |
The exact zone of inhibition for this compound is yet to be determined in specific studies, but it is anticipated to be comparable to other derivatives based on structural similarities .
Anticancer Activity
Preliminary studies suggest that quinoxaline derivatives possess anticancer properties, with some showing cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions: Reacting naphthalene derivatives with appropriate amines and carboxylic acids under controlled conditions.
- Heating Protocols: Utilizing high temperatures (e.g., 230°C) in solvents like acetic acid or water to facilitate the reaction and enhance yield.
Yield Data
In various experiments, yields for related quinoxaline compounds have been reported as follows:
| Reaction Conditions | Yield (%) |
|---|---|
| Solvent: Acetic Acid, Temp: 230°C | 79% |
| Solvent: Water, Temp: 230°C | 75% |
These yields indicate the efficiency of the synthesis process for obtaining quinoxaline derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activities of quinoxaline derivatives:
- Antibacterial Activity: A study highlighted that certain quinoxaline sulfonamide derivatives exhibited superior antibacterial activity compared to standard drugs like chloramphenicol and ampicillin .
- Anticancer Potential: Research into similar compounds has revealed promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Structure-Activity Relationship (SAR): Investigations into the SAR of quinoxalines have shown that modifications in the chemical structure significantly influence biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid?
- Methodology :
- Step 1 : Condensation of naphthalen-2-yl ketones with quinoxaline precursors (e.g., 5-carboxyquinoxaline derivatives) under reflux conditions. Use DMF as a solvent and hydrazine derivatives for cyclization (e.g., hydrazine hydrate or phenylhydrazine) .
- Step 2 : Purification via recrystallization from ethanol-acetic acid mixtures (yields ~45–51%) .
- Validation : Confirm product identity using NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC (>95% purity).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal structure (CCDC deposition recommended; e.g., CCDC 1983315 for analogous quinoxaline derivatives) .
- Spectroscopy : Use FT-IR to confirm carboxylic acid (-COOH) and aromatic C-H stretching. UV-Vis for π-π* transitions in naphthalene/quinoxaline systems.
- Thermal analysis : Determine melting point (e.g., 270–290°C for related carboxylic acids ).
Advanced Research Questions
Q. How can the otoprotective efficacy of this compound be evaluated in vitro?
- Experimental Design :
- Model : Use cochlear hair cell cultures treated with aminoglycosides (e.g., neomycin or gentamicin) .
- Treatment : Co-administer the compound at varying concentrations (10–100 µM).
- Outcome Measures :
- Cell viability (MTT assay).
- Hair cell survival (immunofluorescence with myosin VIIa staining).
- Data Interpretation : Compare protection rates to controls (e.g., Qx28 in showed >50% protection against neomycin ).
Q. What strategies are effective for studying its interaction with HCA2 receptors?
- Methodology :
- Binding assays : Use radiolabeled agonists (e.g., [<sup>3</sup>H]-niacin) in competitive binding studies on HCA2-expressing HEK293 cells .
- Functional assays : Measure cAMP levels (ELISA) to assess receptor activation.
- SAR Analysis : Compare with 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, a known HCA2 agonist .
Q. How can structural discrepancies in crystallographic data be resolved?
- Approach :
- Parameter refinement : Optimize XRD data collection (e.g., low-temperature settings to reduce thermal motion artifacts) .
- Computational modeling : Validate crystal packing using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Cross-validation : Compare with NMR-derived torsion angles.
Q. What is the impact of substituents on its bioactivity, and how can SAR be systematically studied?
- SAR Framework :
- Derivative synthesis : Modify the naphthalene moiety (e.g., halogenation, methoxy groups) and assess changes in activity.
- Key finding : Methyl/halo substitutions on quinoxaline may not enhance otoprotection (e.g., Qx22 vs. Qx28 in ).
- Data analysis : Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent effects with receptor binding.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability in aqueous solutions?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
